6-Methyl-2-selenouracil

Type I iodothyronine deiodinase Selenoenzyme inhibition IC50 comparison

6-Methyl-2-selenouracil (MSU; CAS 22384-57-2) is a synthetic organoselenium heterocycle derived from the uracil scaffold, in which the exocyclic oxygen at position 2 is replaced by selenium. With molecular formula C₅H₆N₂OSe and a molecular weight of 188.07 g/mol, it belongs to the selenouracil class of compounds recognized as potent inhibitors of the selenoenzyme type I iodothyronine deiodinase (ID‑I).

Molecular Formula C5H5N2OSe
Molecular Weight 188.08 g/mol
CAS No. 22384-57-2
Cat. No. B15481819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-selenouracil
CAS22384-57-2
Molecular FormulaC5H5N2OSe
Molecular Weight188.08 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)[Se]
InChIInChI=1S/C5H5N2OSe/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H,6,7,8)
InChIKeyIVEONZIEHVAPFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-selenouracil (CAS 22384-57-2): Selenium-Containing Uracil Analog for Deiodinase and Antithyroid Research


6-Methyl-2-selenouracil (MSU; CAS 22384-57-2) is a synthetic organoselenium heterocycle derived from the uracil scaffold, in which the exocyclic oxygen at position 2 is replaced by selenium [1]. With molecular formula C₅H₆N₂OSe and a molecular weight of 188.07 g/mol, it belongs to the selenouracil class of compounds recognized as potent inhibitors of the selenoenzyme type I iodothyronine deiodinase (ID‑I) [2]. Its primary differentiator from sulfur‑based analogs is the longer, more polarizable C=Se bond, which alters both its electronic properties and its reactivity toward biological selenium‑containing targets.

Why 6-Methyl-2-selenouracil Cannot Be Replaced by Generic Thiouracil or Uracil Analogs for Precision Research


Substituting 6-methyl-2-selenouracil with its sulfur congener 6-methyl-2-thiouracil (MTU) or with the oxygen‑based uracil directly alters enzyme‑inhibitor interaction kinetics, hydrogen‑bonding architecture, and acid‑base behavior. The larger covalent radius and higher polarizability of selenium versus sulfur produce a C=Se bond approximately 0.15 Å longer than the C=S bond [1], which translates into measurably weaker Se···H–N hydrogen bonds in the solid state and distinct inhibitory potency against selenoenzyme targets [2]. Furthermore, the selenium atom confers enhanced acidity relative to oxygen‑based uracils [3], affecting protonation states under physiological conditions. These molecular‑level differences mean that generic interchanges between Se, S, and O analogs are not functionally equivalent—the quantitative evidence below establishes the specific magnitude and context of these differences.

Quantitative Differentiation Evidence for 6-Methyl-2-selenouracil Versus Closest Analogs


Two‑Fold Superior ID‑I Inhibition Potency of 6-Methyl-2-selenouracil Over Its Sulfur Analog MTU

In a direct head‑to‑head assay on rat liver type I iodothyronine deiodinase (ID‑I) using reverse T₃ as substrate and dithiothreitol as cofactor, 6-methyl-2-selenouracil (MSU) inhibited ID‑I with an IC₅₀ of 0.5 μM, exactly twice as potent as its sulfur analog 6-methyl-2-thiouracil (MTU; IC₅₀ = 1 μM) [1]. This demonstrates that selenium‑for‑sulfur substitution at position 2 doubles inhibitory potency in this pharmacologically relevant enzyme system.

Type I iodothyronine deiodinase Selenoenzyme inhibition IC50 comparison

Positioning 6-Methyl-2-selenouracil in the Selenouracil Potency Hierarchy: MSU vs. PSU vs. PTU

The same head‑to‑head study ranked four compounds by ID‑I IC₅₀: MTU (1 μM) > MSU (0.5 μM) > PTU (0.4 μM) > PSU (0.2 μM) [1]. While MSU is 2.5‑fold less potent than the propyl derivative 6-propyl-2-selenouracil (PSU, IC₅₀ 0.2 μM), it is 2‑fold more potent than its sulfur analog MTU and comparable to the clinically used drug PTU (IC₅₀ 0.4 μM). This intermediate potency, combined with a smaller alkyl substituent, offers a distinct profile for SAR studies requiring modulation of lipophilicity without sacrificing the selenium‑specific mechanism of action.

Selenouracil SAR Alkyl chain effect Deiodinase inhibitor ranking

Selenium Substitution Confers ~5‑Fold Enhancement of Antiperoxidase Activity Over PTU

In a separate enzyme inhibition study, replacement of the C2 sulfur atom in propylthiouracil (PTU) with selenium yielded seleno analogs—including 6‑methyl‑2‑selenouracil (MSeU)—that exhibited approximately five‑fold higher antiperoxidase activity than PTU itself [1]. Although the study did not report individual IC₅₀ values for each seleno analog, the consistent five‑fold class‑level enhancement demonstrates that selenium incorporation is the primary driver of increased potency against thyroid peroxidase, independent of the alkyl substituent.

Antiperoxidase activity Thyroid peroxidase Selenium vs. sulfur pharmacology

Unique 2D Brick‑Wall Crystal Architecture of 6-Methyl-2-selenouracil Distinguishes It from Higher Alkyl Selenouracils

Single‑crystal X‑ray diffraction reveals that 6-methyl-2-selenouracil (1) assembles into a two‑dimensional sheet with 6³ topology adopting a brick‑wall architecture, whereas its ethyl (2), n‑propyl (3), and isopropyl (4) analogs crystallize as one‑dimensional hydrogen‑bonded chains [1]. The 2D sheet in (1) is mediated by alternating N–H···O (H···O 1.91 Å, X···O 2.761 Å) and N–H···Se (H···Se 2.63 Å, X···Se 3.4825 Å) interactions, with the selenium atom serving as a distinctly weaker hydrogen‑bond acceptor than oxygen. This architectural divergence is directly attributable to the minimal steric demand of the methyl group, which permits a packing mode inaccessible to bulkier alkyl substituents.

Crystal engineering Hydrogen‑bonded networks Selenium heterocycle solid‑state chemistry

Longer C=Se Bond and Weaker Selenium‑Mediated Hydrogen Bonding Differentiate MSU from Sulfur and Oxygen Analogs

The C=Se double bond in 6-methyl-2-selenouracil measures 1.832(2) Å [1], approximately 0.15 Å longer than the C=S bond in 2‑thiouracil (1.683(3) Å) [2]. This bond elongation, combined with the greater diffuse nature of selenium's valence orbitals, results in weaker Se···H–N hydrogen bonds (H···Se 2.63 Å, D···A 3.48 Å, angle 162°) compared to the analogous O···H–N interactions (H···O 1.91 Å, D···A 2.76 Å, angle 162°) within the same crystal lattice [1]. These geometric differences have direct consequences for molecular recognition in enzyme active sites and for supramolecular assembly design.

Chalcogen bonding C=Se vs. C=S bond length Hydrogen‑bond acceptor strength

Enhanced Gas‑Phase Acidity of Selenouracils Over Uracils: Relevance for Protonation State and Reactivity

DFT calculations at the B3LYP/6‑311+G(3df,2p) level demonstrate that selenouracils are predicted to be stronger acids than their oxygen‑based uracil counterparts in the gas phase [1]. The acidity enhancement arises from two synergistic effects upon deprotonation: significant aromatization of the pyrimidine ring and improved dispersion of excess electron density facilitated by the third‑row selenium atom. Although these calculations were performed on 2‑selenouracil, 4‑selenouracil, and 2,4‑diselenouracil rather than specifically on 6‑methyl‑2‑selenouracil, the underlying electronic effect of selenium substitution is a class property applicable to MSU. This increased acidity alters the protonation equilibrium at physiological pH compared to uracil, potentially affecting membrane permeability, protein binding, and metabolic stability.

Gas‑phase acidity Computational chemistry Selenium electronic effects

High‑Priority Application Scenarios for 6-Methyl-2-selenouracil Based on Quantitative Differentiation Evidence


Type I Iodothyronine Deiodinase (ID‑I) Inhibition Studies Requiring a Moderate‑Potency Selenium‑Based Probe

When an ID‑I inhibitor with selenium‑dependent mechanism of action and intermediate potency is needed, 6-methyl-2-selenouracil (IC₅₀ = 0.5 μM) provides a two‑fold potency advantage over its sulfur analog MTU (IC₅₀ = 1 μM) without reaching the high potency of PSU (IC₅₀ = 0.2 μM) [1]. This allows researchers to study selenium‑specific enzyme‑inhibitor interactions—including the proposed formation of a stable enzyme‑selenouracil diselenide [1]—at concentrations that avoid complete enzyme suppression, facilitating kinetic and mechanistic investigations.

Structure‑Activity Relationship (SAR) Studies on Antithyroid Selenouracils with Controlled Alkyl Chain Length

The methyl group in MSU represents the smallest alkyl substituent in the selenouracil series, conferring a distinct combination of minimal steric bulk and lower lipophilicity compared to ethyl, n‑propyl, and isopropyl analogs. Within the ID‑I IC₅₀ ranking (MTU 1 μM > MSU 0.5 μM > PTU 0.4 μM > PSU 0.2 μM) [1], MSU occupies a unique position that allows systematic exploration of how incremental alkyl chain extension modulates both potency and physicochemical properties. This makes MSU an essential reference compound for any SAR library of selenouracil‑based deiodinase inhibitors.

Solid‑State Chemistry and Crystal Engineering of 2D Hydrogen‑Bonded Selenium Heterocycles

6-Methyl-2-selenouracil is the only known selenouracil derivative that crystallizes as a two‑dimensional brick‑wall sheet (6³ topology), in contrast to the one‑dimensional chain motifs adopted by all longer‑chain alkyl analogs [2]. The coexistence of strong N–H···O (D···A 2.761 Å) and weaker N–H···Se (D···A 3.4825 Å) hydrogen bonds within the same lattice provides a unique model system for studying chalcogen‑dependent hydrogen‑bonding hierarchies. Researchers in crystal engineering, polymorphism prediction, and selenium‑based supramolecular chemistry can leverage this structurally characterized, readily crystallizable compound.

Thyroid Peroxidase Inhibition Research Leveraging Selenium‑Enhanced Antiperoxidase Activity

Selenouracils including MSU (MSeU) exhibit approximately five‑fold greater antiperoxidase activity than the clinically used sulfur‑based drug propylthiouracil (PTU) [3]. For laboratories investigating the role of selenium in thyroid peroxidase inhibition or screening next‑generation antithyroid agents, MSU offers the selenium‑driven potency boost in a methyl‑substituted scaffold that avoids the pharmacokinetic complexity introduced by the propyl chain. This enables cleaner interpretation of selenium‑specific pharmacodynamic effects in peroxidase‑catalyzed oxidation and iodination assays.

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